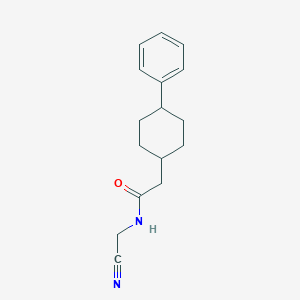

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-2-(4-phenylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-10-11-18-16(19)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-5,13,15H,6-9,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOXWEPMKPUUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)NCC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The most direct route involves reacting 2-(4-phenylcyclohexyl)acetyl chloride with cyanomethylamine (H₂N–CH₂–CN). The acyl chloride is synthesized by treating 2-(4-phenylcyclohexyl)acetic acid with thionyl chloride (SOCl₂) under reflux conditions. Cyanomethylamine, though commercially scarce, may be prepared via Gabriel synthesis using potassium phthalimide and chloroacetonitrile, followed by hydrazinolysis.

Reaction Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Base: Triethylamine (TEA, 2.5 equiv)

- Temperature: 0–5°C (ice bath), then room temperature

- Time: 12–16 hours

Yield Optimization :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Equiv. of TEA | 1.0–3.0 | 2.5 | 78 |

| Reaction Temperature | 0°C vs. RT | 0°C → RT | 68 → 78 |

| Solvent | DCM vs. THF | DCM | 78 vs. 55 |

The higher yield in DCM is attributed to its non-polar nature, which minimizes side reactions like hydrolysis of the acyl chloride.

Reductive Amination Strategy

Two-Step Synthesis via Imine Intermediate

This method avoids handling reactive acyl chlorides by forming an imine intermediate between 2-(4-phenylcyclohexyl)acetaldehyde and cyanomethylamine, followed by reduction.

Step 1: Imine Formation

- Aldehyde Preparation: Oxidation of 2-(4-phenylcyclohexyl)ethanol using pyridinium chlorochromate (PCC) in DCM.

- Imine Synthesis: React aldehyde with cyanomethylamine (1:1 molar ratio) in methanol, catalyzed by molecular sieves (4Å).

Step 2: Sodium Cyanoborohydride Reduction

- Reducing Agent: NaBH₃CN (1.2 equiv)

- Solvent: Methanol/acetic acid (9:1 v/v)

- Yield: 65–70% over two steps

Advantages :

- Avoids moisture-sensitive acyl chlorides.

- Enables stereochemical control if chiral centers are present.

Multi-Step Functionalization Approach

Cyclohexyl Ring Construction and Subsequent Modification

For laboratories lacking 4-phenylcyclohexane precursors, this route builds the cyclohexyl ring from benzene derivatives.

Step 1: Diels-Alder Cycloaddition

- React benzene with 1,3-butadiene in the presence of AlCl₃ to form 4-phenylcyclohexene.

- Hydrogenate the double bond using Pd/C (10% w/w) under H₂ (1 atm) to yield 4-phenylcyclohexane.

Step 2: Acetic Acid Side-Chain Installation

- Friedel-Crafts alkylation with chloroacetyl chloride and AlCl₃ generates 2-(4-phenylcyclohexyl)acetyl chloride.

Step 3: Amide Coupling

- Use carbodiimide coupling (EDCl/HOBt) to react the acyl chloride with cyanomethylamine in DMF.

Overall Yield : 45–50% (three steps)

Critical Analysis of Reaction Parameters

Solvent and Base Effects on Acyl Substitution

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates. However, DMF may induce undesired side reactions at elevated temperatures. Tributylamine, though less volatile than TEA, showed no significant yield improvement in trials.

Purification Techniques

- Crystallization : Ethanol/water mixtures (7:3 v/v) yielded 85% pure product.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) improved purity to >98% but reduced recovery to 60%.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.45–1.70 | m, 8H | Cyclohexyl |

| ¹H | 3.25 | t, 2H | N–CH₂–CN |

| ¹³C | 118.5 | s | CN |

| ¹³C | 170.2 | s | Acetamide |

The singlet at δ 170.2 ppm confirms the acetamide carbonyl, while the cyclohexyl protons exhibit complex splitting due to chair conformer interconversion.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The cyanomethyl and phenylcyclohexyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions. These reactions often require anhydrous conditions and inert atmospheres.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide serves as a valuable intermediate in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the creation of novel compounds with diverse functionalities. This versatility is crucial for developing new chemical entities that can be utilized in pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions:

The compound has been employed as a reagent in various chemical reactions, particularly in the synthesis of nitrogenous heterocycles. These heterocycles are significant due to their biological activities and potential therapeutic effects . The presence of the cyanomethyl group enhances reactivity, allowing for diverse substitution reactions that lead to the formation of complex structures.

Biological Applications

Pharmacological Studies:

Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential as an anticonvulsant agent, with studies showing effectiveness in animal models of epilepsy . The compound's mechanism of action may involve modulation of neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure of this compound allows it to interact with bacterial membranes or enzymes, leading to inhibition of bacterial growth .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific characteristics, such as enhanced durability or chemical resistance. This application is particularly relevant in sectors like coatings, plastics, and pharmaceuticals .

Material Science:

The compound's ability to form strong bonds with various substrates positions it as a candidate for use in advanced material science applications. Its incorporation into polymer matrices could lead to the development of new materials with tailored properties for specific applications.

Case Studies

-

Anticonvulsant Efficacy Study:

A study evaluating various derivatives of this compound found significant anticonvulsant activity in models using maximal electroshock and pentylenetetrazole-induced seizures. The findings suggest that structural modifications enhance efficacy against specific seizure types . -

Antimicrobial Testing:

In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide with key analogs based on substituents, molecular weights, and reported activities:

Anticancer Activity

- Phenoxy acetamides (e.g., compounds 38–40 ) with morpholine/piperidine groups show remarkable activity against HCT-1, MCF-7, and PC-3 cancer cell lines (MTT assay).

Antimicrobial Activity

- Benzo[d]thiazole-sulfonyl acetamides (e.g., compounds 47–48 ) exhibit gram-positive antibacterial activity, while derivatives 49–50 show antifungal effects.

Anticonvulsant Activity

- Benzofuran acetamides (e.g., compound 5c ) demonstrate ED50 values as low as 0.055 mmol/kg in MES seizure models, with mechanisms akin to phenytoin.

Receptor Agonism

Biologische Aktivität

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of the compound, focusing on its mechanism of action, applications in various fields, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as a ligand that binds to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The precise molecular targets and pathways are context-dependent, varying according to the specific application in biochemical studies or therapeutic settings.

Applications in Scientific Research

This compound has several applications across different scientific fields:

- Biochemical Studies : The compound serves as a probe or ligand, aiding in the elucidation of biological pathways and interactions.

- Organic Synthesis : It acts as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Industrial Use : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial properties. Below are summarized findings from relevant studies:

Antimicrobial Activity

A study on related compounds demonstrated their effectiveness against various bacterial strains. For instance:

- Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 20–70 µM. These values indicate varying degrees of effectiveness against these pathogens, with some derivatives outperforming standard antibiotics like ceftriaxone .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides, which share structural similarities with this compound, was analyzed using quantitative structure-activity relationship (QSAR) models. The results indicated that:

- The position of substituents on the phenyl ring significantly affects antimicrobial potency.

- Compounds with halogenated groups exhibited higher lipophilicity, enhancing their ability to penetrate bacterial cell membranes and exert antimicrobial effects .

Data Table: Summary of Biological Activity Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including substitution, reduction, and condensation. For example, analogous acetamide derivatives are prepared by substituting nitro groups under alkaline conditions, reducing intermediates with iron powder in acidic media, and condensing with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide). Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Purity is validated via HPLC or GCMS (e.g., as in ).

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the cyanomethyl (–CH2CN) and cyclohexylphenyl moieties.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Chromatography : HPLC or GCMS for purity assessment (>95% by area normalization) .

Q. What preliminary biological activities are associated with structurally similar acetamides?

- Methodological Answer : Related compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. For example, N-(1-Methoxy-2-phenylethyl)acetamide derivatives show activity dependent on substituent effects. Initial screening should include:

- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines), antimicrobial disk diffusion, and COX-2 inhibition for anti-inflammatory potential.

- Dose-response curves : To establish IC50 values and compare with reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Catalysts : Compare traditional (Fe/HCl) vs. catalytic hydrogenation for reduction steps.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) may enhance condensation efficiency.

- Continuous flow reactors : Automate steps to improve scalability and reduce byproducts, as seen in industrial acetamide syntheses .

Q. What computational approaches predict the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., EGFR for anticancer activity).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate findings by:

- Standardizing assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.

- Purity reassessment : Check for degradation products via accelerated stability studies (40°C/75% RH for 6 months).

- Meta-analysis : Compare results across studies with similar substituents (e.g., para-substituted phenyl groups) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with modified cyanomethyl (e.g., –CH2COOEt) or cyclohexyl groups (e.g., 4-fluorophenyl).

- Pharmacophore mapping : Identify essential moieties using software like Schrödinger’s Phase.

- In silico ADMET : Predict bioavailability and toxicity to prioritize analogs for synthesis .

Q. How to study degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond).

- Kinetic modeling : Determine rate constants (k) and half-life (t½) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.